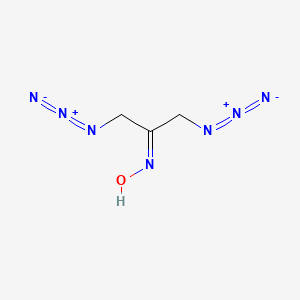
2-Propanone, 1,3-diazido-, oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1,3-diazido-, oxime is a chemical compound with the molecular formula C3H4N6O This compound is a derivative of acetone oxime, where two hydrogen atoms are replaced by azido groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,3-diazido-, oxime typically involves the reaction of acetone oxime with azidating agents. One common method is the reaction of acetone oxime with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions
2-Propanone, 1,3-diazido-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxime derivatives depending on the nucleophile used.
科学研究应用
2-Propanone, 1,3-diazido-, oxime has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2-Propanone, 1,3-diazido-, oxime involves its ability to undergo bioorthogonal reactions, particularly oxime ligation. This reaction involves the nucleophilic attack of the aminooxy group on an electrophilic carbonyl group, forming a stable oxime bond. This property makes it useful in bioconjugation and labeling of biomolecules.
相似化合物的比较
Similar Compounds
Acetone oxime: The parent compound without azido groups.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Methoxime: Another oxime derivative with different functional groups.
Uniqueness
2-Propanone, 1,3-diazido-, oxime is unique due to the presence of azido groups, which impart distinct reactivity and potential for bioorthogonal chemistry applications. This makes it particularly valuable in fields requiring specific and stable conjugation reactions.
属性
CAS 编号 |
682353-69-1 |
|---|---|
分子式 |
C3H5N7O |
分子量 |
155.12 g/mol |
IUPAC 名称 |
N-(1,3-diazidopropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H5N7O/c4-9-6-1-3(8-11)2-7-10-5/h11H,1-2H2 |
InChI 键 |
AVHOYBZZQOJDJL-UHFFFAOYSA-N |
规范 SMILES |
C(C(=NO)CN=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)

![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

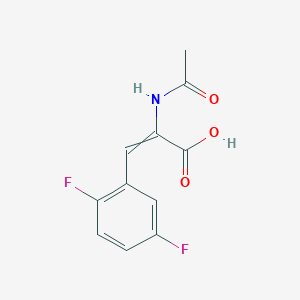
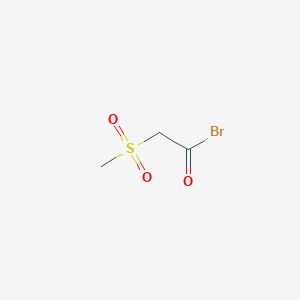
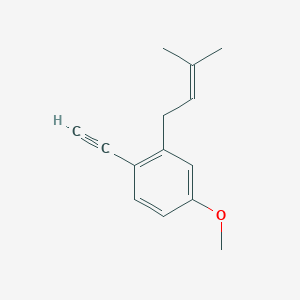
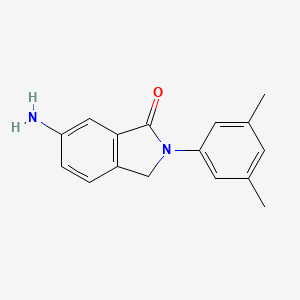
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)

![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)
